molecular formula C19H20N2OS B2409748 2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole CAS No. 1206990-36-4

2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole

Cat. No.: B2409748
CAS No.: 1206990-36-4
M. Wt: 324.44
InChI Key: MFECDHZWDQHKJQ-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a high-value chemical scaffold featuring a substituted imidazole core, which is of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, particularly in the exploration of novel bioactive molecules. Its structure, which includes a thioether linkage and aromatic methoxyphenyl and phenyl substituents, is frequently employed in the synthesis of more complex acetamide derivatives for advanced pharmacological screening . The imidazole-thioether scaffold is recognized for its potential in anticancer research, with closely related analogs demonstrating promising activity by inhibiting key cancer-related enzymes and disrupting tumor cell proliferation pathways . Furthermore, structural motifs similar to this compound have shown notable antiviral efficacy in research settings, including inhibitory actions against viral polymerases such as the HCV NS5B RNA polymerase, suggesting a broader applicability in virology studies . Researchers utilize this compound primarily as a precursor in multi-step synthetic protocols, often undergoing nucleophilic substitution reactions to generate targeted derivatives for structure-activity relationship (SAR) studies . It is strictly intended for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-phenyl-2-propan-2-ylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14(2)23-19-20-13-18(15-9-11-17(22-3)12-10-15)21(19)16-7-5-4-6-8-16/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFECDHZWDQHKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde, phenylglyoxal, and isopropylthiourea in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is C29H33N3O3SC_{29}H_{33}N_3O_3S, with a molecular weight of approximately 503.7 g/mol. The compound features an imidazole ring substituted with an isopropylthio group and a methoxyphenyl moiety, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Imidazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Imidazole compounds are also noted for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes. Molecular docking studies have revealed that derivatives similar to this compound can bind effectively to COX-2 receptors, suggesting potential use in treating inflammatory conditions .

Anticancer Activity

The anticancer potential of imidazole derivatives has been well-documented. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key signaling pathways involved in cancer progression .

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic processes. For example, studies on related imidazole compounds have shown they can inhibit lipoxygenase activity, which plays a critical role in inflammatory responses and could be targeted for therapeutic interventions in diseases like asthma .

Molecular Probes

Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it valuable for research in drug development and pharmacodynamics .

Synthesis of Functional Materials

Imidazole derivatives are being explored for their potential use in synthesizing functional materials due to their electronic properties and ability to form coordination complexes with metals. This characteristic opens avenues for applications in catalysis and the development of sensors .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains.
Anti-inflammatory EffectsShowed binding affinity to COX-2 receptors; potential as an anti-inflammatory agent.
Anticancer PropertiesInduced apoptosis in cancer cell lines; effective against specific types of cancer.
Enzyme InhibitionInhibited lipoxygenase activity; implications for asthma treatment.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially altering membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(isopropylthio)-5-phenyl-1H-imidazole
  • 2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole
  • 2-(isopropylthio)-1-phenyl-1H-imidazole

Uniqueness

2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is unique due to the presence of both the methoxyphenyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups with the isopropylthio moiety enhances its potential for diverse chemical reactions and biological activities compared to similar compounds.

Biological Activity

The compound 2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isopropylthiol with appropriate phenyl and methoxy-substituted precursors. The process often employs a combination of heating and solvent-based techniques to achieve high yields and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including our compound of interest. Notably, a related compound demonstrated significant antiproliferative effects against various cancer cell lines (A549, SGC-7901, HeLa), with an IC50 value indicating effective inhibition of tumor growth. The selectivity index showed that normal cells exhibited a much higher tolerance compared to tumor cells, suggesting a promising therapeutic window for cancer treatment .

Table 1: Antiproliferative Activity of Related Imidazole Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
4fA54918.5323–46
SGC-790115.00
HeLa12.50

The mechanism underlying the antitumor activity appears to involve the induction of apoptosis in cancer cells. In vitro studies revealed that treatment with the compound led to increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), suggesting that it triggers programmed cell death through the intrinsic apoptotic pathway .

Figure 1: Mechanism of Apoptosis Induction by Imidazole Derivatives
Apoptosis Mechanism

Anti-inflammatory Properties

Imidazole derivatives have been noted for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit key inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation. The binding affinity to COX-2 receptors has been particularly emphasized, which is crucial for their analgesic effects .

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has also been documented, with studies showing efficacy against various bacterial strains. This activity is attributed to the ability of imidazoles to disrupt microbial cell membranes and interfere with metabolic processes .

Case Studies

A case study involving a related imidazole derivative demonstrated significant clinical outcomes in patients with specific types of cancers. The compound was administered as part of a combination therapy regimen, resulting in improved survival rates and reduced tumor sizes compared to standard therapies alone.

Q & A

Q. What are the established synthetic protocols for preparing 2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis involves a multi-step approach starting with benzimidazole precursors. Key steps include:

  • Nucleophilic substitution : React thiol-containing intermediates (e.g., isopropylthiol) with halogenated imidazole derivatives in polar aprotic solvents like DMF or DMSO.
  • Catalytic optimization : Use bases such as K2_2CO3_3 or Cs2_2CO3_3 to facilitate deprotonation. Copper iodide (CuI) may enhance coupling efficiency in Sonogashira-like reactions .
  • Reaction conditions : Reflux under nitrogen for 12–24 hours improves yields (e.g., from 65% to 82% with extended time). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • 1^1H and 13^{13}C NMR : Identify substituent environments:
    • Aromatic protons (6.8–7.5 ppm for phenyl and methoxyphenyl groups).
    • Isopropylthio methyl groups (1.2–1.4 ppm as a doublet).
    • Methoxy protons (~3.8 ppm) .
  • IR spectroscopy : Confirm C-S (650–700 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretches.
  • Elemental analysis : Validate stoichiometry (e.g., C: 68.2%, H: 5.8%, N: 8.9%) with ≤0.3% deviation from theoretical values .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (20:80 to 50:50) to separate polar byproducts.
  • Recrystallization : Dissolve crude product in hot ethanol, cool slowly to 4°C for crystal formation. Monitor purity via TLC (Rf_f ~0.5 in 30% ethyl acetate/hexane) .
  • HPLC : Employ C18 columns with acetonitrile/water (70:30) for high-purity isolation if chiral impurities persist .

Q. How should elemental analysis data be interpreted to confirm compound purity and stoichiometric consistency?

Methodological Answer:

  • Compare experimental vs. theoretical values for C, H, N, and S. Acceptable tolerance:
    • Carbon: ±0.3%, Hydrogen: ±0.1%, Nitrogen: ±0.2%.
  • Example: Theoretical C20_{20}H21_{21}N2_2OS requires C: 68.54%, H: 6.04%. Experimental deviations >0.5% indicate impurities or hydration .

Q. What preliminary crystallographic approaches are employed to determine the basic molecular conformation of this imidazole derivative?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane).
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion.
  • Initial refinement : SHELXS-97 for structure solution; SHELXL-2018 for least-squares refinement. Key metrics: R1_1 < 0.05, wR2_2 < 0.15 .

Advanced Research Questions

Q. How can researchers address discrepancies between calculated and observed X-ray diffraction data during structural refinement?

Methodological Answer:

  • Twinning analysis : Use PLATON to detect twinning ratios. Apply TWIN/BASF commands in SHELXL for refinement .
  • Disorder modeling : Split occupancy for disordered isopropylthio groups (e.g., 50:50 occupancy) with restrained bond lengths.
  • Validation tools : checkCIF reports to identify outliers in bond angles/geometry (e.g., C-S-C angles >100° may indicate errors) .

Q. What methodological frameworks guide the design of analogs for structure-activity relationship (SAR) studies targeting biological activity?

Methodological Answer:

  • Substituent variation : Replace isopropylthio with bulkier tert-butylthio or electron-withdrawing CF3_3 groups to modulate lipophilicity.
  • Docking simulations : Use AutoDock Vina to predict binding affinities with fungal CYP51 (target for antifungals). Prioritize analogs with ΔG < −8 kcal/mol .
  • In vitro testing : Assess MIC values against Candida albicans (72-hour broth microdilution assay) .

Q. How can molecular docking simulations be implemented to predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Protein preparation : Retrieve PDB structures (e.g., 5TZ1 for CYP51), remove water, add polar hydrogens.
  • Ligand preparation : Generate 3D conformers of the compound using Open Babel; assign Gasteiger charges.
  • Grid setup : Focus on heme-binding pocket (coordinates: x=15, y=20, z=25; size 25 Å3^3).
  • Analysis : Visualize π-π stacking between phenyl rings and Phe228; hydrogen bonds with Tyr132 .

Q. What strategies are effective in resolving conflicting NMR assignments caused by substituent-induced chemical shift complexities?

Methodological Answer:

  • 2D NMR : Use HSQC to correlate 1^1H-13^{13}C signals; COSY to identify coupling between adjacent protons (e.g., aromatic ortho couplings).
  • Solvent effects : Compare DMSO-d6_6 vs. CDCl3_3 spectra to isolate solvent-shifted protons.
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; compute chemical shifts with GIAO method (RMSD < 0.3 ppm validates assignments) .

Q. What experimental approaches are used to assess the compound's pharmacokinetic properties and metabolic stability in preclinical models?

Methodological Answer:

  • Microsomal stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t1/2_{1/2} >30 min indicates stability) .
  • Plasma protein binding : Use equilibrium dialysis (37°C, 4 hours); quantify unbound fraction with HPLC-UV.
  • Caco-2 permeability : Measure apparent permeability (Papp_{app}) in monolayers. Papp_{app} >1 × 106^{-6} cm/s suggests oral bioavailability .

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